molecular formula C24H28ClN7O3S B588416 Dasatinib Carboxylic Acid Ethyl Ester CAS No. 910297-62-0

Dasatinib Carboxylic Acid Ethyl Ester

Cat. No. B588416
Key on ui cas rn: 910297-62-0
M. Wt: 530.044
InChI Key: LTKNTZZGCSNLFZ-UHFFFAOYSA-N
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Patent
US07622473B2

Procedure details

A mixture of ethyl 2-(4-(6-(5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-ylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)acetate (4) (0.21 g, 0.40 mmol) in 10 mL of MeOH was added 1.0 N NaOH (2.4 mL, 2.4 mmol) at rt. The mixture was stirred at rt for 1 h to become a clear solution. The HPLC indicated the reaction was complete with a single peak with Rt 2.417 min. The solvents in the solution were reduced to a small volume. The remaining liquid was treated with H2O (10 mL). The aqueous solution was washed with CH2Cl2 (2×10 mL) and then adjusted to pH 6-7 with 1 N HCl (2.4 mL) to result in white precipitation. The solid was collected on a filter, washed with water to give 0.18 g of 2-(4-(6-(5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-ylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)acetic acid (IV) (90% yield). HPLC>99% pure. LC/MS (ES+) 502/504 (M+H, 100), HRMS calcd for C22H24ClN7O3S 502.1428, found 502.1413.1H NMR (DMSO-d6) δ 11.49 (br s, 1H), 9.89 (s, 1H), 8.23 (s, 1H), 7.41(dd, J=7.5, 1.6 Hz, 1H), 7.28 (m, 2H), 6.07 (s, 1H), 3.55 (s, 4H0, 3.19 (s, 2H), 2.61 (t, J=4.7 Hz, 4H), 2.42 (s, 3H), 2.24 (s, 3H). Anal. Calcd for C22H24ClN7O3S 0.85H2O: C, 51.08; H, 5.01; Cl, 6.85; N, 18.95; S, 6.20; H2O, 2.96%. Found: C, 51.23; H, 4.97; Cl, 7.08; N, 19.09; S, 5.92; H2O, 2.94%.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][C:10]([C:12]1[S:16][C:15]([NH:17][C:18]2[N:23]=[C:22]([CH3:24])[N:21]=[C:20]([N:25]3[CH2:30][CH2:29][N:28]([CH2:31][C:32]([O:34]CC)=[O:33])[CH2:27][CH2:26]3)[CH:19]=2)=[N:14][CH:13]=1)=[O:11].[OH-].[Na+].O>CO>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][C:10]([C:12]1[S:16][C:15]([NH:17][C:18]2[N:23]=[C:22]([CH3:24])[N:21]=[C:20]([N:25]3[CH2:30][CH2:29][N:28]([CH2:31][C:32]([OH:34])=[O:33])[CH2:27][CH2:26]3)[CH:19]=2)=[N:14][CH:13]=1)=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
0.21 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)C)NC(=O)C1=CN=C(S1)NC1=CC(=NC(=N1)C)N1CCN(CC1)CC(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The aqueous solution was washed with CH2Cl2 (2×10 mL)
CUSTOM
Type
CUSTOM
Details
to result in white precipitation
CUSTOM
Type
CUSTOM
Details
The solid was collected on a filter
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)C)NC(=O)C1=CN=C(S1)NC1=CC(=NC(=N1)C)N1CCN(CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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